molecular formula C29H38 B13836504 5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene

5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene

Katalognummer: B13836504
Molekulargewicht: 386.6 g/mol
InChI-Schlüssel: KDYXAIBAPCYMLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene is a complex organic compound with the molecular formula C29H38 and a molecular weight of 386.61 g/mol . This compound is characterized by its unique structure, which includes multiple methyl groups and a dibenzo[b,h]fluorene core. It is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of precursor compounds under controlled conditions. The reaction conditions often include the use of solvents like ethyl ether and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or alkyl groups for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific derivatives and their applications .

Eigenschaften

Molekularformel

C29H38

Molekulargewicht

386.6 g/mol

IUPAC-Name

5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene

InChI

InChI=1S/C29H38/c1-26(2)9-11-28(5,6)24-16-20-18(14-22(24)26)13-19-15-23-25(17-21(19)20)29(7,8)12-10-27(23,3)4/h13-16H,9-12,17H2,1-8H3

InChI-Schlüssel

KDYXAIBAPCYMLY-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(C2=C1CC3=C4C=C5C(=CC4=CC3=C2)C(CCC5(C)C)(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.